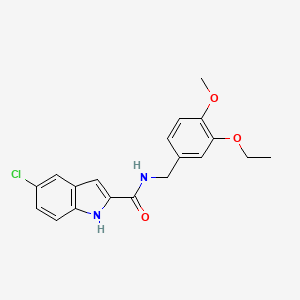

5-chloro-N-(3-ethoxy-4-methoxybenzyl)-1H-indole-2-carboxamide

Description

Properties

IUPAC Name |

5-chloro-N-[(3-ethoxy-4-methoxyphenyl)methyl]-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O3/c1-3-25-18-8-12(4-7-17(18)24-2)11-21-19(23)16-10-13-9-14(20)5-6-15(13)22-16/h4-10,22H,3,11H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOIAJBUWOWJUHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CNC(=O)C2=CC3=C(N2)C=CC(=C3)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-chloro-N-(3-ethoxy-4-methoxybenzyl)-1H-indole-2-carboxamide is a synthetic compound belonging to the indole family, which has garnered attention due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C17H18ClN3O3

- Molecular Weight : 351.79 g/mol

This compound features a chlorine atom, an ethoxy group, and a methoxy group attached to the indole ring, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various cellular targets:

- Enzyme Inhibition : This compound has been shown to inhibit key enzymes involved in cancer cell proliferation, particularly those associated with the epidermal growth factor receptor (EGFR) signaling pathway. Studies indicate that it exhibits significant inhibitory effects on mutant forms of EGFR, which are often implicated in non-small cell lung cancer (NSCLC) .

- Induction of Apoptosis : Research demonstrates that this compound can induce apoptosis in cancer cells by modulating apoptotic pathways. It increases the expression of pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins such as Bcl-2 .

- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest in the G1 phase, thereby inhibiting the proliferation of cancer cells .

Antiproliferative Effects

In vitro studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The following table summarizes key findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| H1975 (NSCLC) | 0.12 | EGFR T790M inhibition |

| MCF7 (Breast Cancer) | 0.45 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 0.30 | Cell cycle arrest |

Case Studies

- Study on NSCLC : A recent study demonstrated that this compound effectively inhibited the growth of H1975 cells with an IC50 value of 0.12 µM, comparable to standard treatments like osimertinib .

- Apoptosis Induction in MCF7 Cells : In MCF7 breast cancer cells, this compound was found to significantly increase caspase-3 and caspase-8 levels, indicating enhanced apoptotic activity .

- Cell Cycle Analysis in HeLa Cells : Flow cytometry analysis revealed that treatment with this compound led to a notable increase in the percentage of cells in the G1 phase, suggesting effective cell cycle arrest .

Pharmacokinetics and Safety Profile

Preliminary pharmacokinetic studies suggest that this compound has favorable absorption and distribution characteristics, with good oral bioavailability predicted through computational models . Toxicological assessments indicate a low toxicity profile at therapeutic doses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related indole-2-carboxamides:

Structural and Functional Analysis

Substitution at Indole C3 Position: The target compound lacks substitution at the indole C3 position, unlike analogs with ethyl or pentyl groups (e.g., compound 13 in ), which exhibit nanomolar CB1 modulation. C3 alkyl chains enhance hydrophobic interactions with CB1’s allosteric pocket, suggesting the target may have lower potency unless compensated by its benzyl substituents .

Amide Side Chain Modifications: The 3-ethoxy-4-methoxybenzyl group distinguishes the target from phenethyl-based analogs (e.g., ). The methoxy and ethoxy groups could improve solubility compared to alkyl chains, but may reduce membrane permeability. In contrast, phenethyl side chains with dimethylamino or piperidinyl groups optimize charge transfer and hydrogen bonding with CB1 .

Halogen Effects :

- The 5-chloro substituent is conserved in most CB1 modulators (e.g., ), whereas 5-fluoro analogs (e.g., ) show altered electronic profiles. Chlorine’s electronegativity and size likely stabilize receptor interactions via halogen bonding.

Biological Target Specificity: Unlike triazole- or sulfonyl-containing derivatives targeting HIV-1 NNRTIs or benzophenone-based photoaffinity probes , the target’s methoxy/ethoxy benzyl group may favor CNS targets like CB1 or kinases, though this requires experimental validation.

Key Research Findings and SAR Trends

Critical Role of Carboxamide Group :

- Replacing the carboxamide with esters (e.g., in Org27569 analogs) abolishes CB1 allosteric modulation, underscoring the amide’s necessity for hydrogen bonding .

Side Chain Optimization: Phenethylamines with dimethylamino groups (e.g., compound 13, ) outperform piperidinyl or unsubstituted aryl groups in potency, suggesting tertiary amines enhance cation-π interactions.

C3 Alkyl Chain Length :

- Pentyl chains at C3 (e.g., ICAM-b, ) improve cooperativity (α = 18) over ethyl (α = 10), indicating longer chains better stabilize receptor conformations.

Benzyl vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.